molecular formula C19H25NO4 B13506507 1-Benzyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate

1-Benzyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate

Cat. No.: B13506507
M. Wt: 331.4 g/mol
InChI Key: UUWXXBOUCCYYLM-UHFFFAOYSA-N
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Description

1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethyl, and prop-2-en-1-yl groups, as well as two carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride, ethyl bromide, and prop-2-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction conditions typically include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete substitution and formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols, which can replace one or more of the substituents on the piperidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups attached to the piperidine ring.

Scientific Research Applications

1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, the compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

In medicine, 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate. Additionally, the compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular signaling or metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as other piperidine derivatives or compounds with similar functional groups. Some examples of similar compounds include 1-benzyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate and 1-benzyl 4-ethyl 4-(but-2-en-1-yl)piperidine-1,4-dicarboxylate. These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activity.

The uniqueness of 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-O-benzyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-3-10-19(17(21)23-4-2)11-13-20(14-12-19)18(22)24-15-16-8-6-5-7-9-16/h3,5-9H,1,4,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWXXBOUCCYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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